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molecular formula C16H14ClNO5 B8641497 4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid CAS No. 89565-78-6

4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid

Cat. No. B8641497
M. Wt: 335.74 g/mol
InChI Key: PFYZWMQUFMFKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910207

Procedure details

200 ml 2N aqueous sodium hydroxide solution is added dropwise to a stirred solution of 72.1 g of the benzoic acid methyl ester produced in step (b) in 800 ml dioxane. The mixture is stirred for 20 hours and the organic solvent removed under a vacuum. The residue is dissolved in water and adjusted to pH 5-6 with 3N hydrochloric acid. The heading compound is filtered off and washed with water. M.pt. 182°-183° (from methanol).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
benzoic acid methyl ester
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:26])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([NH:13][C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])=[CH:8][C:7]=1[O:24][CH3:25]>O1CCOCC1>[CH2:17]([O:16][C:14]([NH:13][C:9]1[C:10]([Cl:12])=[CH:11][C:6]([C:5]([OH:26])=[O:4])=[C:7]([O:24][CH3:25])[CH:8]=1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
benzoic acid methyl ester
Quantity
72.1 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)NC(=O)OCC1=CC=CC=C1)OC)=O
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent removed under a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
FILTRATION
Type
FILTRATION
Details
The heading compound is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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